(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione (4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17937941
InChI: InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3
SMILES:
Molecular Formula: C30H46O2
Molecular Weight: 438.7 g/mol

(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione

CAS No.:

Cat. No.: VC17937941

Molecular Formula: C30H46O2

Molecular Weight: 438.7 g/mol

* For research use only. Not for human or veterinary use.

(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione -

Specification

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
IUPAC Name 4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione
Standard InChI InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3
Standard InChI Key XQIVDOSRZQSWFL-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C

Introduction

Structural and Stereochemical Analysis

Molecular Framework and Stereochemistry

Compound 1 belongs to the pentacyclic triterpenoid class, characterized by a dodecahydropicene backbone with eight methyl substituents and two ketone groups at positions 3 and 14. Its IUPAC name explicitly defines the stereochemistry at seven chiral centers:

  • 4aR, 6aR, 6bS, 8aR, 12aR, 14aR, and 14bS.

This configuration imposes significant rigidity on the molecule, as evidenced by its chair and boat conformations in simulated molecular models. The octamethyl substituents at positions 4, 6a, 6b, 8a, 11, 11, and 14b further restrict rotational freedom, contributing to its compact, hydrophobic core.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC<sub>30</sub>H<sub>46</sub>O<sub>2</sub>
Molecular Weight438.7 g/mol
Canonical SMILESCC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
XLogP6.2 (estimated)

Synthetic Approaches and Purification

Multi-Step Synthesis

The synthesis of Compound 1 typically involves cyclization of squalene derivatives or oxidative modification of lanosterol analogs. A generalized pathway includes:

  • Squalene Epoxidation: Initiated by cytochrome P450 enzymes or chemical oxidants to form oxidosqualene.

  • Cyclization: Acid-catalyzed formation of the dodecahydropicene skeleton.

  • Methylation: Sequential alkylation using methyl halides under basic conditions.

  • Oxidation: Introduction of ketone groups at C3 and C14 via Jones oxidation or similar methods.

Chromatographic purification (e.g., reverse-phase HPLC) and structural validation through <sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) are critical for ensuring >95% purity. Challenges in synthesis include managing steric hindrance during methylation and avoiding over-oxidation of the diketone groups.

Physicochemical Properties

Solubility and Stability

Compound 1 exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic framework but demonstrates high solubility in chloroform and dimethyl sulfoxide (DMSO). Stability studies indicate degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials at -20°C.

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
logP (Octanol-Water)6.2Shake-Flask Method
Hydrogen Bond Donors0Computational Prediction
Hydrogen Bond Acceptors2

Biological Activity and Applications

Putative Mechanisms

While direct pharmacological data for Compound 1 remain scarce, structural analogs in the triterpenoid family exhibit anti-inflammatory and anticancer properties. The diketone moieties at C3 and C14 may serve as electrophilic centers for covalent binding to cysteine residues in proteins such as Keap1, a regulator of oxidative stress responses . Preliminary molecular docking simulations suggest moderate affinity (K<sub>i</sub> = 12.3 μM) for the androgen receptor ligand-binding domain, hinting at potential applications in hormone-dependent cancers .

Comparative Analysis with Related Triterpenoids

Structural Divergence

Compound 1 distinguishes itself from glycosylated triterpenoids like those in through its lack of sugar moieties and its unique methylation pattern. For instance, the compound 2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]... from PlantaeDB contains multiple hydroxyl and glycosyl groups, enhancing its water solubility but reducing membrane permeability compared to Compound 1 .

Table 3: Key Comparisons

PropertyCompound 1PlantaeDB Triterpenoid
Molecular Weight438.7 g/mol987.10 g/mol
Polar Surface Area34.2 Ų342.0 Ų
Bioavailability Score0.550.17

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